molecular formula C9H10O2S B093622 Methyl (phenylthio)acetate CAS No. 17277-58-6

Methyl (phenylthio)acetate

Cat. No. B093622
CAS RN: 17277-58-6
M. Wt: 182.24 g/mol
InChI Key: MUNSXQQODXYRKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (phenylthio)acetate is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is characterized by the presence of a phenylthio group attached to an acetate moiety.

Synthesis Analysis

The synthesis of methyl (phenylthio)acetate derivatives has been explored through different methods. For instance, the electrochemical fluorination of methyl(phenylthio)acetate using tetrabutylammonium fluoride (TBAF) has been achieved under specific conditions, leading to the formation of mono-fluorinated methyl 2-fluoro-2-(phenylthio)acetate . Another study reported the synthesis of a related compound, methyl {2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}acetate, through the reaction of methyl (2-hydroxyphenyl)acetate with 5-chloromethyl-3-phenyl-1,2,4-oxadiazole .

Molecular Structure Analysis

The molecular structure of methyl (phenylthio)acetate derivatives has been analyzed using various spectroscopic techniques. For example, the compound methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate was characterized by XRD, FT-IR, UV–Vis, and NMR techniques . Additionally, the crystal structure of methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo-1-phenylethyl]amino}acetate was determined, revealing the dihedral angles between phenyl rings and the influence of intramolecular hydrogen bonding .

Chemical Reactions Analysis

Methyl (phenylthio)acetate and its derivatives participate in various chemical reactions. The photochemical rearrangement of phenyl acetate, a related compound, has been studied, showing that the quantum yields of rearrangements are independent of several factors such as irradiation time and temperature . Reactions of derivatives of (diphenylmethylene-amino) acetic acid with carbon disulfide and phenyl isothiocyanate have also been explored, leading to the formation of ketene dithioacetals and ketene-S,N- and N,N-acetals .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl (phenylthio)acetate derivatives have been investigated through experimental and theoretical studies. Theoretical calculations using density functional theory (DFT) have provided detailed information about the local and global chemical activities of these compounds, revealing their electrophilic and nucleophilic nature . The rotational spectrum of phenyl acetate has been measured, providing insights into the large amplitude motions such as methyl group internal rotation and skeletal torsion .

Scientific Research Applications

1. Electrochemical Fluorination and Radiofluorination

  • Methods of Application: The electrochemical fluorination was performed under potentiostatic anodic oxidation using an undivided cell in acetonitrile containing TBAF and triflic acid. The influence of several parameters including: oxidation potential, time, temperature, sonication, TBAF concentration and triflic acid concentration on fluorination efficiency were studied .
  • Results: Under optimum conditions, a 44 ± 3% mono fluorination yield was obtained after a 30-minute electrolysis. A radiochemical fluorination efficiency of 7 ± 1% was achieved after 30 minutes of electrolysis .

2. Synthesis of m-Aryloxy Phenols

  • Application Summary: Methyl (phenylthio)acetate is used in the synthesis of m-aryloxy phenols, which are important in various industries, including plastics, adhesives, and coatings. They also have potential biological activities, including anti-tumor and anti-inflammatory effects .
  • Methods of Application: The synthesis methods of m-aryloxy phenols involve functionalizing and transforming functional groups around the aromatic ring .
  • Results: The synthesis of m-aryloxy phenols has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .

3. 1,4-Addition to Enones or Nitroolefins

  • Application Summary: Methyl (phenylthio)acetate is used as a more acidic derivative of methyl acetate in the 1,4-addition to enones or nitroolefins .

4. Thiol-ene “Click” Reactions

  • Application Summary: Methyl (phenylthio)acetate may be used in thiol-ene “click” reactions, which are a powerful tool for the design and preparation of complex, highly functional molecules. This approach has had a transformational effect on synthesis in areas as diverse as polymers and materials, small molecule organic chemistry, and drug discovery .

Future Directions

Future research directions include the use of multifunctional catalysts that mediate Methyl (phenylthio)acetate synthesis directly from synthesis gas . Another area of interest is the radiosynthesis of methyl 2-[18F]fluoro-2-(phenothio)acetate using 18F-TBAF as a source of fluorine .

properties

IUPAC Name

methyl 2-phenylsulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-11-9(10)7-12-8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNSXQQODXYRKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70169395
Record name Acetic acid, (phenylthio)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (phenylthio)acetate

CAS RN

17277-58-6
Record name Methyl 2-(phenylthio)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17277-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, (phenylthio)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017277586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, (phenylthio)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (Phenylthio)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A room temperature solution of (phenylsulfanyl)acetic acid (8.4 g, 50.0 mmol) in methanol (100 mL) was treated with chlorotrimethylsilane (13 mL, 100.0 mmol), stirred for 16 hours, and concentrated. The concentrate was dissolved in 5:1/hexanes:diethyl ether, filtered through a pad of silica gel (80 g), rinsed with 5:1/hexanes:diethyl ether, and concentrated to provide the desired product.
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (phenylthio)acetate
Reactant of Route 2
Reactant of Route 2
Methyl (phenylthio)acetate
Reactant of Route 3
Reactant of Route 3
Methyl (phenylthio)acetate
Reactant of Route 4
Reactant of Route 4
Methyl (phenylthio)acetate
Reactant of Route 5
Reactant of Route 5
Methyl (phenylthio)acetate
Reactant of Route 6
Reactant of Route 6
Methyl (phenylthio)acetate

Citations

For This Compound
56
Citations
M Balandeh, C Waldmann, D Shirazi… - Journal of the …, 2017 - iopscience.iop.org
Electrochemical fluorination of methyl (phenylthio) acetate was achieved using tetrabutylammonium fluoride (TBAF). Electrochemical fluorination was performed under potentiostatic …
Number of citations: 17 iopscience.iop.org
TCW Mak, Y Wai-Hing, C Wing-Hong, CHL Kennard… - Polyhedron, 1989 - Elsevier
Crystal structures of four univalent metal complexes with (phenylthio)acetic acid (PTAH), (2,4-dichloro-5-methylphenylthio)acetic acid (DCMPTAH), and 2-(phenylthio) propionic acid (…
Number of citations: 5 www.sciencedirect.com
M Balandeh, A Rios, N Allison, D Shirazi… - …, 2018 - Wiley Online Library
A new method for rapid late‐stage fluorination using the cation pool technique is presented. Fluorination and no‐carrier‐added radiofluorination of methyl (phenylthio) acetate, methyl 2‐…
M Balandeh, A Rios, N Allison, D Shirazi… - Electrochemical …, 2018 - iopscience.iop.org
In 1999 Yoshida and co-workers developed the cation pool method which stabilized carbamate cationic intermediates generated during a two electron oxidation followed by …
Number of citations: 2 iopscience.iop.org
M Balandeh, N Allison, C Waldmann… - Electrochemical …, 2018 - iopscience.iop.org
Positron emission tomography (PET) is a powerful molecular imaging method for biomedical research such as cancer research, visualizing enzyme activity and receptor occupancy. …
Number of citations: 2 iopscience.iop.org
M Balandeh, S Sadeghi - Electrochemical Society Meeting …, 2022 - iopscience.iop.org
Positron emission tomography (PET) is a molecular imaging method is being employed in preclinical and clinical studies such as oncology or diagnosis of certain diffuse brain diseases. …
Number of citations: 2 iopscience.iop.org
S Yamagiwa, H Kosugi, H Uda - Bulletin of the Chemical Society of …, 1978 - journal.csj.jp
The synthesis of a lactonic constituent [(Z)-5-ethylidene-5,6-dihydro-3,6,6-trimethyl-2H-pyran-2-one] isolated from Chrysanthemum flosculosum L. is described. Dehydration of 5-ethyl-5,…
Number of citations: 5 www.journal.csj.jp
Y Watanabe, T Takeda, K Anbo, Y Ueno, T Toru - Chemistry letters, 1992 - journal.csj.jp
Reactions of sulfonium methylides attached to a 5- or 6-membered cycloalkanone undergo the ring-fission as a major reaction course to give α-methylene-ω-(phenylthio)carboxylates, …
Number of citations: 6 www.journal.csj.jp
CM Waldmann, A Lebedev, N Allison… - Applied Radiation and …, 2017 - Elsevier
Electrochemical 18 F-fluorination of organic compounds provides a means to synthesize Positron-Emission-Tomography (PET) tracers difficult to obtain otherwise. Here, the first …
Number of citations: 20 www.sciencedirect.com
D Hernández‐Valdés, S Sadeghi - The Chemical Record, 2021 - Wiley Online Library
The development of new 18 F‐based radiopharmaceuticals constantly demands innovations in the search for new radiofluorination methods. [ 18 F]fluoride is the simplest and most …
Number of citations: 6 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.